Moracin D
Moracin D
Moracin D belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin D exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin D is primarily located in the membrane (predicted from logP). Outside of the human body, moracin D can be found in fruits and mulberry. This makes moracin D a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
69120-07-6
VCID:
VC21199366
InChI:
InChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3
SMILES:
CC1(C=CC2=C(O1)C=C(C=C2O)C3=CC4=C(O3)C=C(C=C4)O)C
Molecular Formula:
C19H16O4
Molecular Weight:
308.3 g/mol
Moracin D
CAS No.: 69120-07-6
Cat. No.: VC21199366
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Moracin D belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin D exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin D is primarily located in the membrane (predicted from logP). Outside of the human body, moracin D can be found in fruits and mulberry. This makes moracin D a potential biomarker for the consumption of these food products. |
---|---|
CAS No. | 69120-07-6 |
Molecular Formula | C19H16O4 |
Molecular Weight | 308.3 g/mol |
IUPAC Name | 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol |
Standard InChI | InChI=1S/C19H16O4/c1-19(2)6-5-14-15(21)7-12(9-18(14)23-19)16-8-11-3-4-13(20)10-17(11)22-16/h3-10,20-21H,1-2H3 |
Standard InChI Key | CHAAQDMHLLQJRO-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=C(C=C2O)C3=CC4=C(O3)C=C(C=C4)O)C |
Canonical SMILES | CC1(C=CC2=C(C=C(C=C2O1)C3=CC4=C(O3)C=C(C=C4)O)O)C |
Appearance | Powder |
Melting Point | 130-131°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator